Azepane vs. Morpholine Substituent: Impact on Lipophilicity (LogP) and Polar Surface Area
Replacing the azepane ring with a morpholine ring (i.e., 8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one, CAS 859126-76-4) reduces the calculated logP from 2.3 to 1.5 and increases the topological polar surface area (TPSA) from 48 Ų to 57 Ų [1][2]. These differences are class‑level inferences; no head‑to‑head biological assay has been reported.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3; TPSA = 48 Ų |
| Comparator Or Baseline | 8-(Morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (CAS 859126-76-4): XLogP3-AA ≈ 1.5; TPSA ≈ 57 Ų |
| Quantified Difference | ΔXLogP3-AA ≈ +0.8; ΔTPSA ≈ –9 Ų |
| Conditions | Values computed by PubChem (XLogP3 3.0) and Cactvs (TPSA). |
Why This Matters
Lower TPSA and higher logP for the azepane compound suggest superior passive membrane permeability and blood‑brain barrier penetration potential, making it a preferred choice for central nervous system (CNS) target screening libraries.
- [1] PubChem. Compound Summary for CID 1778577, 8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one. https://pubchem.ncbi.nlm.nih.gov/compound/859126-56-0 (accessed 2026-05-09). View Source
- [2] PubChem. Compound Summary for CID 1778578, 8-(morpholin-4-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one. https://pubchem.ncbi.nlm.nih.gov/compound/859126-76-4 (accessed 2026-05-09). View Source
